molecular formula C21H45OP B1199658 Dioctylisopentylphosphine oxide CAS No. 53521-41-8

Dioctylisopentylphosphine oxide

Cat. No.: B1199658
CAS No.: 53521-41-8
M. Wt: 344.6 g/mol
InChI Key: WFNJCSZBFYCVEJ-UHFFFAOYSA-N
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Description

Dioctylisopentylphosphine oxide is a tertiary phosphine oxide characterized by two octyl groups and one isopentyl group attached to a central phosphorus atom. Phosphine oxides are widely utilized in industrial applications, including as ligands in catalysis, flame retardants in polymers, and extractants in hydrometallurgy. The compound’s structure—featuring long alkyl chains—imparts lipophilicity, thermal stability, and solubility in nonpolar solvents.

Properties

CAS No.

53521-41-8

Molecular Formula

C21H45OP

Molecular Weight

344.6 g/mol

IUPAC Name

1-[3-methylbutyl(octyl)phosphoryl]octane

InChI

InChI=1S/C21H45OP/c1-5-7-9-11-13-15-18-23(22,20-17-21(3)4)19-16-14-12-10-8-6-2/h21H,5-20H2,1-4H3

InChI Key

WFNJCSZBFYCVEJ-UHFFFAOYSA-N

SMILES

CCCCCCCCP(=O)(CCCCCCCC)CCC(C)C

Canonical SMILES

CCCCCCCCP(=O)(CCCCCCCC)CCC(C)C

Other CAS No.

53521-41-8

Synonyms

dioctylisopentylphosphine oxide
DOIPPO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphine oxides vary significantly in physical and chemical properties based on substituent groups. Below is a detailed comparison of Dioctylisopentylphosphine oxide with three classes of analogous compounds: aryl-substituted phosphine oxides , cyclopentane-derived phosphine oxides , and shorter-chain alkyl phosphine oxides .

Aryl-Substituted Phosphine Oxides (Hydroxy-/Alkoxyphenyl Derivatives)

A patent (IPC: C07C 29/00) describes mixtures of mono-, bis-, and tris-(hydroxyaryl or alkoxyphenyl) phosphine oxides used in epoxy resins for flame retardancy . Key differences:

  • Substituent Effects : Aryl groups (e.g., hydroxyphenyl) enhance flame retardancy via char formation during combustion, whereas this compound’s alkyl chains likely improve compatibility with hydrophobic polymer matrices.
  • Thermal Stability : Aryl derivatives exhibit higher thermal stability (decomposition >300°C) compared to alkyl variants like this compound, which may degrade at lower temperatures due to weaker C-P bonds.
  • Applications : Aryl phosphine oxides are prioritized in high-temperature resins, while this compound’s lipophilicity suits solvent extraction or plasticizer formulations.

Cyclopentane-Derived Phosphine Oxides

A study synthesized [(Cyclopent-2-en-1-yl)methyl]diphenylphosphine oxide (melting point: 124.5–126°C) and epoxycyclopentane analogs (melting point: 146–147°C) . Comparisons:

  • Synthesis : Both classes employ NaBH4 reduction and m-CPBA epoxidation, but this compound’s bulkier alkyl groups may necessitate modified reaction conditions (e.g., higher temperatures or longer durations).
  • Physical State : Cyclopentane derivatives are solids at room temperature, whereas this compound’s linear alkyl chains likely render it a viscous liquid.
  • Spectroscopic Profiles : All phosphine oxides show strong P=O IR stretches (~1200 cm⁻¹), but alkyl substituents in this compound would produce distinct ¹H NMR signals (δ 0.5–1.5 ppm for aliphatic protons) compared to cyclopentane-derived peaks (δ 1.5–3.0 ppm for cyclic protons).

Shorter-Chain Alkyl Phosphine Oxides

Diethyl phosphite (C.A.S. #762–04–9) and N,N-Diethylaminoethanol (C.A.S. #100–37–8) are smaller alkyl-phosphorus compounds . Differences include:

  • Solubility: this compound’s longer chains enhance solubility in nonpolar solvents (e.g., hexane) versus Diethyl phosphite’s preference for polar solvents.
  • Reactivity : Shorter chains (e.g., ethyl groups) increase electrophilicity at phosphorus, making Diethyl phosphite more reactive in esterification, whereas this compound’s steric bulk may hinder nucleophilic attacks.

Data Table: Key Properties of Phosphine Oxides

Compound Substituents Melting Point (°C) Key Applications Notable Properties
This compound 2 octyl, 1 isopentyl Not reported Solvent extraction, plastics High lipophilicity, thermal stability (~200°C inferred)
Tris(hydroxyphenyl) phosphine oxide 3 hydroxyphenyl >300 (decomp.) Flame-retardant epoxy resins Char-forming, high thermal stability
[(Cyclopent-2-en-1-yl)methyl]diphenylphosphine oxide Cyclopentene, diphenyl 124.5–126 Catalysis, polymer additives Solid state, stereochemical complexity
Diethyl phosphite 2 ethoxy Not reported Chemical intermediates High reactivity, polar solvent solubility

Research Findings and Industrial Relevance

  • Flame Retardancy : Aryl phosphine oxides outperform alkyl variants in high-temperature applications but lack the processability of this compound in hydrophobic systems .
  • Synthetic Flexibility : Cyclopentane-derived phosphine oxides demonstrate the impact of cyclic substituents on melting points and stereochemistry, guiding the design of this compound analogs for specialized applications .
  • Environmental Considerations : Longer alkyl chains (e.g., octyl) may reduce aquatic toxicity compared to shorter-chain derivatives, though biodegradability remains a concern .

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